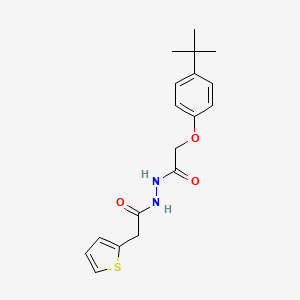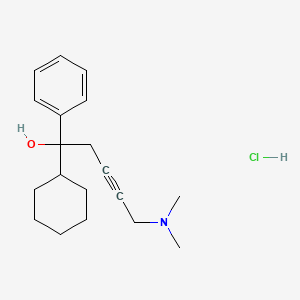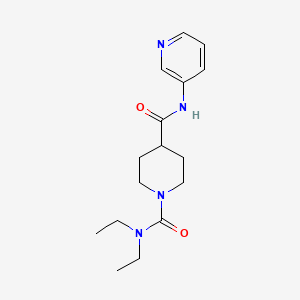![molecular formula C14H20N2O3S B6120362 N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]methanesulfonamide](/img/structure/B6120362.png)
N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]methanesulfonamide or OP3 is a chemical compound that is commonly used in scientific research. It is a potent inhibitor of the enzyme dipeptidyl peptidase IV (DPP-IV), which plays a crucial role in the regulation of glucose metabolism. The inhibition of DPP-IV by OP3 has been shown to have a range of beneficial effects, making it a promising candidate for the development of new drugs for the treatment of diabetes and other metabolic disorders.
Wirkmechanismus
The mechanism of action of OP3 is based on its ability to inhibit the enzyme N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]methanesulfonamide. N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]methanesulfonamide is responsible for the degradation of incretin hormones such as GLP-1 and GIP, which play a crucial role in the regulation of glucose metabolism. By inhibiting N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]methanesulfonamide, OP3 increases the levels of these hormones, which in turn leads to increased insulin secretion and improved glucose uptake by the cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of OP3 are diverse and complex. The inhibition of N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]methanesulfonamide by OP3 leads to increased levels of incretin hormones such as GLP-1 and GIP, which play a crucial role in the regulation of glucose metabolism. OP3 has also been shown to have anti-inflammatory and neuroprotective effects, making it a promising candidate for the treatment of other diseases such as Alzheimer's and Parkinson's.
Vorteile Und Einschränkungen Für Laborexperimente
OP3 has several advantages and limitations when used in lab experiments. One of the main advantages of OP3 is its potent inhibition of N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]methanesulfonamide, which makes it a valuable tool for the study of glucose metabolism. However, OP3 is also a complex compound that requires specialized equipment and expertise for its synthesis and use in experiments. Additionally, the effects of OP3 on other enzymes and pathways in the body are not fully understood, which can limit its usefulness in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of OP3. One area of research is the development of new drugs based on the structure of OP3 that have improved pharmacological properties. Another area of research is the study of the effects of OP3 on other enzymes and pathways in the body, which could lead to the discovery of new therapeutic targets. Additionally, the use of OP3 in combination with other drugs for the treatment of metabolic disorders such as diabetes is an area of active research.
Synthesemethoden
The synthesis of OP3 is a complex process that involves several steps. The first step is the preparation of the intermediate compound 3-phenylpropylamine, which is then reacted with pyrrolidine and methanesulfonyl chloride to form the final product. The synthesis of OP3 is a challenging process, and it requires a high level of expertise and specialized equipment.
Wissenschaftliche Forschungsanwendungen
OP3 has been extensively studied in scientific research, and it has been shown to have a range of beneficial effects. One of the most significant applications of OP3 is in the treatment of diabetes. The inhibition of N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]methanesulfonamide by OP3 increases the levels of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which play a crucial role in the regulation of glucose metabolism. OP3 has also been shown to have anti-inflammatory and neuroprotective effects, making it a promising candidate for the treatment of other diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
N-[5-oxo-1-(3-phenylpropyl)pyrrolidin-3-yl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3S/c1-20(18,19)15-13-10-14(17)16(11-13)9-5-8-12-6-3-2-4-7-12/h2-4,6-7,13,15H,5,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSIAKACVYSQOSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1CC(=O)N(C1)CCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]methanesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-cyclopentyl-1-(3,5-dimethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6120297.png)

![2-[(3,4-dichlorobenzyl)thio]-4(3H)-quinazolinone](/img/structure/B6120328.png)

![N-(6-ethyl-2-mercapto-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-2-furamide](/img/structure/B6120336.png)

![N-[(1-ethyl-1H-imidazol-2-yl)methyl]-2-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B6120341.png)

![methyl 7-(2-hydroxyphenyl)-2-mercapto-1-(2-methoxyethyl)-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B6120375.png)
![1-[1-(2-methoxyethyl)-4-piperidinyl]-N-{[5-(methoxymethyl)-2-furyl]methyl}-N-(tetrahydro-2-furanylmethyl)methanamine](/img/structure/B6120378.png)
![N-(3-chloro-4-methoxyphenyl)-3-[1-(tetrahydro-2H-pyran-4-ylcarbonyl)-3-piperidinyl]propanamide](/img/structure/B6120383.png)
![N-[(1-cyclopentyl-4-piperidinyl)methyl]-2-(4-methoxyphenyl)-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B6120391.png)
![N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-2-furamide](/img/structure/B6120395.png)